Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-
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Overview
Description
Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, also known as pentobarbital, is a derivative of barbituric acid. It is a central nervous system depressant that has been widely used for its sedative, hypnotic, and anticonvulsant properties. The compound is characterized by its chemical formula C11H16N2O3 and a molecular weight of 224.26 g/mol .
Preparation Methods
The synthesis of barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, involves several steps:
Bromination: Diethyl ethylmalonate is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl bromide.
Cyclization, Acidification, and Purification: The alkylated product is cyclized, acidified, and purified to yield high-purity pentobarbital.
This method is advantageous due to its simplicity, short production cycle, low energy consumption, and high product purity, making it suitable for industrial production .
Chemical Reactions Analysis
Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is used in the development of sedative and anticonvulsant drugs.
Industry: The compound is used in the manufacture of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound enhances the binding of GABA to its receptor, increasing the inhibitory effects of GABA on the central nervous system. This results in sedative, hypnotic, and anticonvulsant effects . The compound also modulates chloride ion channels, further contributing to its depressant effects .
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, can be compared with other barbiturates such as:
Phenobarbital: Another barbiturate used for its anticonvulsant properties.
Sodium 5-ethyl-5-(1-methylbutyl) barbiturate: A sodium salt form of the compound with similar pharmacological properties.
The uniqueness of barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-, lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
57562-99-9 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI Key |
OIIGBIYLGSWNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
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